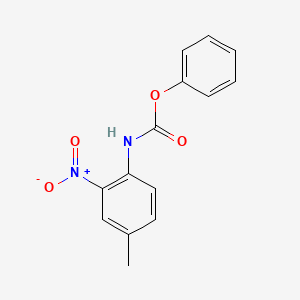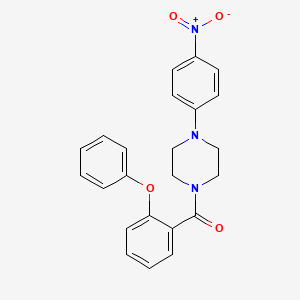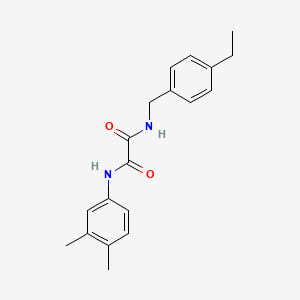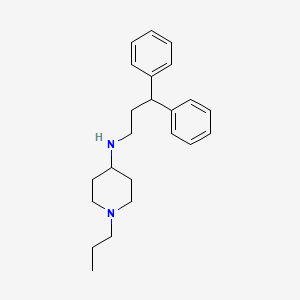![molecular formula C17H18ClN3O3 B4997118 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide, also known as CNPPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, such as signal transduction, gene expression, and cell proliferation.
Wirkmechanismus
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves the binding of the compound to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This compound has been shown to be a potent and selective inhibitor of PKC, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and neurodegenerative diseases. This compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has several advantages for lab experiments, including its potency, selectivity, and minimal off-target effects. It can be used to study the role of PKC in various cellular processes and diseases, and to identify novel PKC substrates and signaling pathways. However, this compound also has some limitations, including its solubility and stability, which can affect its activity and bioavailability. It is important to optimize the experimental conditions for this compound to obtain reliable and reproducible results.
Zukünftige Richtungen
There are several future directions for the use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide in scientific research. One direction is to study the role of PKC in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to identify novel PKC substrates and signaling pathways that can be targeted for therapeutic intervention. Additionally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves several steps, starting from the reaction of 2-chloro-4-nitroaniline with 3-bromopropylamine in the presence of a base to yield 3-[(2-chloro-4-nitrophenyl)amino]propylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, and the compound has been characterized using various spectroscopic and analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has been extensively used in scientific research to study the role of PKC in various cellular processes and diseases. PKC is a family of serine/threonine kinases that regulates the activity of numerous proteins by phosphorylation. It has been implicated in the pathogenesis of cancer, diabetes, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, leading to the identification of novel PKC substrates and signaling pathways.
Eigenschaften
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-3-5-13(6-4-12)17(22)20-10-2-9-19-16-8-7-14(21(23)24)11-15(16)18/h3-8,11,19H,2,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDPQXHKUWVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)



![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)



